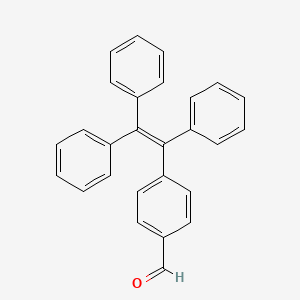

4-(1,2,2-Triphenylvinyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,2-triphenylethenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUXDUCNYZQXNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(1,2,2-Triphenylvinyl)benzaldehyde (TPE-CHO)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthesis of 4-(1,2,2-triphenylvinyl)benzaldehyde, a pivotal building block in materials science and medicinal chemistry. Known for its core tetraphenylethylene (TPE) structure, this compound is a foundational luminogen exhibiting Aggregation-Induced Emission (AIE). The presence of a reactive aldehyde group makes it an exceptionally versatile precursor for the development of advanced functional materials, including fluorescent probes, components for organic light-emitting diodes (OLEDs), and covalent organic frameworks (COFs).[1][2]

This document moves beyond a simple recitation of steps, focusing on the underlying chemical principles, the rationale for procedural choices, and a robust, validated protocol for reliable synthesis.

Synthetic Strategy: A Comparative Overview

The construction of the asymmetric tetraphenylethylene scaffold of this compound, often abbreviated as TPE-CHO, can be approached from several angles. The two most prominent strategies are:

-

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This is the most widely adopted and efficient method. It involves the formation of a key carbon-carbon bond between a pre-formed triphenylvinyl moiety and a benzaldehyde derivative. Its popularity stems from high functional group tolerance, excellent yields, and relatively mild reaction conditions.

-

McMurry Reductive Coupling: A classic method for forming tetrasubstituted alkenes, the McMurry reaction uses low-valent titanium to reductively couple two carbonyl compounds.[3][4] While powerful for synthesizing symmetrical TPE from benzophenone, its application for producing an unsymmetrical, functionalized derivative like TPE-CHO is more complex and typically results in lower yields due to competing homo-coupling reactions.

Given its superior efficiency and selectivity, this guide will focus primarily on the Suzuki-Miyaura cross-coupling protocol.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on a well-established and high-yielding procedure, providing a reliable pathway to high-purity TPE-CHO.[5] The reaction couples bromotriphenylethene with p-formylphenylboronic acid in the presence of a palladium catalyst.

Principle of the Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of bromotriphenylethene.

-

Transmetalation: The formylphenyl group is transferred from the boron atom to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the final C-C bond of the product and regenerating the Pd(0) catalyst to continue the cycle.

The base (potassium carbonate) is crucial for activating the boronic acid for transmetalation. A phase-transfer catalyst (tetrabutylammonium bromide) is used to facilitate the interaction between the aqueous base and the organic-soluble reactants.

Materials and Reagents

| Reagent / Material | Molecular Wt. | Amount (mmol) | Mass / Volume | Role |

| Bromotriphenylethene | 335.24 g/mol | 20 | 6.70 g | Aryl Halide Substrate |

| p-Formylphenylboronic acid | 149.96 g/mol | 30 | 4.50 g | Organoboron Coupling Partner |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 g/mol | 0.0174 | 20 mg | Pd(0) Catalyst |

| Potassium Carbonate (2M aq.) | 138.21 g/mol | 50 | 25 mL | Base Activator |

| Tetrabutylammonium Bromide (TBAB) | 322.37 g/mol | 2.0 | 0.64 g | Phase-Transfer Catalyst |

| Toluene | - | - | 80 mL | Anhydrous Solvent |

| Ethyl Acetate | - | - | ~200-300 mL | Extraction Solvent |

| n-Hexane | - | - | As needed | Chromatography Eluent |

| Dichloromethane | - | - | As needed | Chromatography Eluent |

| Anhydrous Sodium Sulfate | - | - | As needed | Drying Agent |

Step-by-Step Experimental Protocol

-

Reaction Setup:

-

To a three-necked flask equipped with a condenser and a magnetic stirrer, add bromotriphenylethene (6.70 g, 20 mmol) and p-formylphenylboronic acid (4.50 g, 30 mmol).[5]

-

Add toluene (80 mL), 2M aqueous potassium carbonate solution (25 mL), and tetrabutylammonium bromide (0.64 g, 2.0 mmol).[5]

-

Rationale: Toluene is the organic solvent. The two-phase system (toluene/water) necessitates the use of TBAB as a phase-transfer catalyst to shuttle the carbonate base or boronate species into the organic phase where the catalyst resides. An excess of the boronic acid is used to drive the reaction to completion.

-

-

Inert Atmosphere and Catalyst Addition:

-

Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

-

Rationale: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle. An inert atmosphere is critical for success.

-

After purging, add the tetrakis(triphenylphosphine)palladium(0) catalyst (20 mg, 0.0174 mmol) to the stirring mixture.[5]

-

-

Reaction Execution:

-

Work-up and Extraction:

-

After 24 hours, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water (~100 mL).

-

Extract the aqueous layer three times with ethyl acetate (~100 mL each).

-

Combine the organic layers.

-

Rationale: This step separates the organic product from the aqueous solution containing inorganic salts (potassium carbonate, bromide salts). Multiple extractions ensure complete recovery of the product.

-

Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water, then dry over anhydrous sodium sulfate.[5]

-

-

Purification:

-

Filter off the sodium sulfate and remove the solvent from the filtrate by rotary evaporation under reduced pressure.[5]

-

The resulting crude solid should be purified by silica gel column chromatography.

-

Eluent System: A 1:2 (v/v) mixture of dichloromethane and n-hexane is an effective eluent system for separating the product from nonpolar impurities and residual starting materials.[5]

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent by rotary evaporation to yield the final product as a solid. A yield of ~97% (7.0 g) has been reported for this protocol.[5]

-

Overall Synthesis Workflow

Product Characterization

Validation of the final product's identity and purity is essential. The following data are expected for this compound.

| Property | Expected Result | Source(s) |

| CAS Number | 1289218-74-1 | [2][5] |

| Molecular Formula | C₂₇H₂₀O | [5] |

| Molecular Weight | 360.45 g/mol | [2][5] |

| Appearance | Powder/Solid | |

| Solubility | Soluble in THF, Dichloromethane, DMF, DMSO |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically ~7.0-7.8 ppm) corresponding to the protons on the three unsubstituted phenyl rings and the formyl-substituted ring. A key diagnostic signal is a singlet in the downfield region (~9.9-10.1 ppm) corresponding to the aldehyde proton (-CHO).

-

¹³C NMR: The spectrum will show a characteristic peak for the aldehyde carbonyl carbon around 190 ppm. Multiple signals will be present in the 120-150 ppm range, corresponding to the vinylic carbons and the aromatic carbons of the four phenyl rings.

Mass Spectrometry (MS): Mass spectrometry (e.g., MALDI-TOF or ESI) should confirm the molecular weight, with the molecular ion peak [M+H]⁺ expected at m/z ≈ 361.46.

Safety Precautions

-

Palladium Catalyst: Palladium compounds are toxic and should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Toluene, ethyl acetate, dichloromethane, and hexane are flammable and volatile organic compounds. All manipulations should be performed in a well-ventilated fume hood away from ignition sources.

-

Reagents: Handle all chemicals according to their Safety Data Sheets (SDS). Potassium carbonate is an irritant.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands as the premier method for the synthesis of this compound. The protocol detailed herein is robust, high-yielding, and reproducible, providing reliable access to this crucial AIE-active building block. Careful adherence to procedure, particularly the maintenance of an inert atmosphere and thorough purification by column chromatography, is paramount to obtaining a high-purity product suitable for advanced research and development applications.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Creating Advanced Organic Synthesis Building Blocks. Retrieved from [Link]

-

Wikipedia. (n.d.). McMurry reaction. Retrieved from [Link]

-

chemeurope.com. (n.d.). McMurry reaction. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-(1,2,2-Triphenylvinyl)benzaldehyde: A Guide for the Modern Laboratory

An In-depth Technical Guide for Drug Development Professionals and Researchers

Preamble: The Rise of a Luminescent Workhorse

In the landscape of advanced functional materials, few molecules have captured the attention of chemists and material scientists like those possessing Aggregation-Induced Emission (AIE) properties. 4-(1,2,2-Triphenylvinyl)benzaldehyde (TPVBA), a derivative of the archetypal AIE luminogen (AIEgen) tetraphenylethylene (TPE), stands out as a critical building block.[1][2] Its unique structure, combining the photo-responsive TPE core with a versatile aldehyde functional group, makes it a foundational component for developing fluorescent probes, chemosensors, and optoelectronic materials.[1][3]

This guide eschews a conventional, rigid format. Instead, it is structured to provide a holistic and intuitive understanding of TPVBA's spectroscopic identity. We will journey from its fundamental synthesis and the core principles of AIE to the practical, step-by-step protocols for its characterization. The causality behind each experimental choice is emphasized, providing not just a method, but a validated, trustworthy framework for analysis.

Molecular Architecture and the AIE Phenomenon

At its core, TPVBA is a tetraphenylethylene scaffold functionalized with a benzaldehyde moiety. This design is deliberate. The TPE unit provides the signature AIE property, while the aldehyde group serves as a reactive handle for further chemical elaboration.

Synthesis Snapshot: The Suzuki Coupling Approach

A common and efficient route to synthesize TPVBA is through a Palladium-catalyzed Suzuki cross-coupling reaction. This involves reacting bromotriphenylethene with p-formylphenylboronic acid.[4] The high yield and tolerance of this reaction make TPVBA readily accessible for research and development.[4]

The Core Directive: Understanding Aggregation-Induced Emission (AIE)

Most traditional fluorophores suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence diminishes or is extinguished in high concentrations or the solid state. The discovery of AIE revolutionized this paradigm.[5] AIEgens, like TPVBA, are typically non-emissive when dissolved in good solvents but become highly luminescent upon aggregation.[6]

The prevailing mechanism for this effect in TPE derivatives is the Restriction of Intramolecular Motion (RIM) .[7][8]

-

In Dilute Solution: The multiple phenyl rings of the TPE core undergo active intramolecular rotation. This rotation provides a non-radiative pathway for the excited-state energy to dissipate, thus quenching fluorescence.[6]

-

In an Aggregated State: When aggregates are formed (e.g., in a poor solvent or in the solid state), the physical packing of the molecules sterically hinders the rotation of the phenyl rings. This blockage of the non-radiative decay channel forces the excited molecule to release its energy through radiative decay, resulting in strong fluorescence emission.[5][6]

Caption: A diagram illustrating the AIE mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is indispensable for confirming the molecular structure of TPVBA. It provides precise information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.

Expertise in Action: Interpreting the Spectra

-

¹H NMR: The spectrum is characterized by two main regions. The most downfield signal, typically a singlet appearing around 9.9-10.1 ppm , is unequivocally assigned to the aldehyde proton (-CHO). Its distinct chemical shift and lack of coupling make it a key diagnostic peak. The aromatic region, between 7.0-7.8 ppm , contains a complex multiplet pattern corresponding to the 19 protons of the four phenyl rings. Due to significant overlap, assigning individual aromatic protons can be challenging without advanced 2D NMR techniques.[9]

-

¹³C NMR: The ¹³C NMR spectrum provides a clear carbon count. The aldehyde carbonyl carbon appears as a distinct peak around 191-193 ppm . The vinyl carbons of the central ethylene bond and the numerous aromatic carbons resonate in the 125-145 ppm range.

Quantitative Data Summary: NMR

| Nucleus | Signal Type | Chemical Shift (δ, ppm) | Assignment |

| ¹H | Singlet | ~10.0 | Aldehyde proton (-CHO) |

| ¹H | Multiplet | ~7.0 - 7.8 | Aromatic protons (19H) |

| ¹³C | Peak | ~192 | Carbonyl carbon (C=O) |

| ¹³C | Multiple Peaks | ~125 - 145 | Vinyl and Aromatic carbons |

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument.

Self-Validating Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which TPVBA is fully soluble, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Solubility information indicates it is soluble in solvents like THF, DCM, DMF, and DMSO.

-

Sample Preparation: Dissolve 5-10 mg of TPVBA in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in TPVBA, providing confirmatory evidence of its structure.

Expertise in Action: Decoding the Vibrational Fingerprints

The IR spectrum of TPVBA is dominated by a few characteristic absorption bands:

-

Aldehyde C=O Stretch: A strong, sharp absorption band appears around 1703-1690 cm⁻¹ . This is a classic indicator of an aromatic aldehyde and is a primary point of interest.[10]

-

Aromatic C=C Stretch: Multiple sharp peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the phenyl rings.

-

Vinyl C=C Stretch: A medium-intensity peak around 1610-1590 cm⁻¹ can be attributed to the stretching of the central triphenylvinyl double bond.

-

Aromatic C-H Stretch: A signal appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) is due to the C-H stretching of the sp² hybridized carbons of the aromatic rings.

-

Aldehyde C-H Stretch: Two weak but distinct peaks, often referred to as a Fermi doublet, can typically be observed around 2850 cm⁻¹ and 2750 cm⁻¹ , confirming the presence of the aldehyde C-H bond.

Quantitative Data Summary: FT-IR

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3050 | Medium | C-H Stretch | Aromatic C-H |

| ~2850, ~2750 | Weak | C-H Stretch | Aldehyde C-H |

| ~1700 | Strong, Sharp | C=O Stretch | Aldehyde C=O |

| ~1595 | Medium | C=C Stretch | Aromatic/Vinyl C=C |

| ~1490, ~1440 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal |

UV-Visible and Photoluminescence Spectroscopy: Unveiling the AIE Property

This combination of techniques is the cornerstone for characterizing the defining feature of TPVBA: its aggregation-induced emission.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum reveals the electronic transitions within the molecule. For TPVBA in a solvent like THF, a strong absorption band is typically observed with a maximum (λ_max) around 310-330 nm . This absorption corresponds to π-π* electronic transitions within the extensive conjugated system of the tetraphenylethylene core.[11]

Photoluminescence (PL) Spectroscopy and the AIE Workflow

This experiment is the definitive proof of AIE behavior. The protocol involves inducing aggregation by adding a non-solvent (e.g., water) to a solution of TPVBA in a good solvent (e.g., THF) and monitoring the change in fluorescence.

Caption: Workflow for validating the AIE property.

Authoritative Grounding & Protocol: AIE Measurement

-

Stock Solution: Prepare a stock solution of TPVBA in a good solvent like tetrahydrofuran (THF) at a concentration of approximately 10 μM.[12]

-

Sample Series Preparation: In a series of cuvettes, prepare solutions with varying water fractions (ƒw, volume % of water). For example, create 10 samples with ƒw values of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90%. The total volume in each cuvette should be constant.

-

Equilibration: Allow the samples to equilibrate for a few minutes before measurement to ensure stable aggregate formation.

-

PL Measurement: Record the photoluminescence spectrum for each sample. The excitation wavelength should be set at the absorption maximum (λ_max) determined from the UV-Vis spectrum.[12]

-

Data Analysis: Plot the maximum fluorescence intensity as a function of the water fraction (ƒw).

Expected Outcome: You will observe a dramatic increase in fluorescence intensity at higher water fractions (typically ƒw > 60%), demonstrating the classic "turn-on" AIE characteristic. The solution will be non-emissive in pure THF (ƒw = 0%) and highly emissive in high water content mixtures.

Trustworthiness: Photoluminescence Quantum Yield (PLQY)

To quantify the emission efficiency, the photoluminescence quantum yield (Φ) is measured. This value represents the ratio of photons emitted to photons absorbed. For AIEgens, Φ is measured in the aggregated state (e.g., at 90% water fraction) where emission is maximal.

The determination can be done using two methods:

-

Relative Method: Comparing the integrated fluorescence intensity of the TPVBA sample to that of a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) under identical experimental conditions.

-

Absolute Method: Using an integrating sphere coupled with a spectrometer. This method directly measures the absolute number of emitted photons and is considered more accurate.[13][14]

For TPE derivatives in their aggregated state, quantum yields can be quite high, often exceeding 60-70%, confirming their efficiency as light emitters.[8]

Consolidated Spectroscopic Data for TPVBA

| Technique | Parameter | Typical Value | Interpretation |

| ¹H NMR | δ (-CHO) | ~10.0 ppm | Aldehyde Proton |

| ¹³C NMR | δ (C=O) | ~192 ppm | Carbonyl Carbon |

| FT-IR | ν (C=O) | ~1700 cm⁻¹ | Aldehyde Stretch |

| UV-Vis | λ_max (in THF) | ~320 nm | π-π* Transition |

| PL | λ_em (in 90% H₂O/THF) | ~480 nm | Blue-Green Emission |

| PLQY | Φ (in 90% H₂O/THF) | > 60% | High Emission Efficiency in Aggregate State |

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that provides a complete picture of its identity and function. NMR and FT-IR confirm its molecular structure with high fidelity, while UV-Vis and, most critically, photoluminescence spectroscopy, validate its hallmark property of aggregation-induced emission. The protocols and interpretive frameworks detailed in this guide provide a robust, self-validating system for researchers. Understanding this spectroscopic signature is the first and most critical step in harnessing the potential of TPVBA as a versatile building block for the next generation of advanced luminescent materials.

References

-

Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical Reviews, 115(21), 11718–11940. Available from: [Link]

-

Chen, Y., et al. (2018). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Chemical Science, 9(20), 4546–4554. Available from: [Link]

-

Wang, Z., et al. (2023). Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions. Organic Chemistry Frontiers. Available from: [Link]

-

Le, T. H., et al. (2018). Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications. Molecules, 23(9), 2321. Available from: [Link]

-

Gao, M., et al. (2024). Machine Learning Prediction of Quantum Yields and Wavelengths of Aggregation-Induced Emission Molecules. International Journal of Molecular Sciences, 25(7), 4038. Available from: [Link]

-

Singh, S., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega, 6(39), 25301–25310. Available from: [Link]

-

Zhang, R., et al. (2016). A highly sensitive fluorescent sensor with aggregation-induced emission characteristics for the detection of iodide and mercury ions in aqueous solution. Journal of Materials Chemistry C, 4(44), 10479-10485. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Creating Advanced Organic Synthesis Building Blocks. Available from: [Link]

-

Lou, X., et al. (2022). Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy. Chemical Science, 13(31), 9036–9044. Available from: [Link]

-

Song, H., et al. (2022). Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. Angewandte Chemie International Edition, 61(43), e202209302. Available from: [Link]

-

Song, H., et al. (2022). Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. ChemRxiv. Available from: [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

University of Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]

-

Vujović, M., et al. (2022). Experimental Protocol for Assessing the Relation Between Indoor Air Quality and Living Unit Conditions in AAL. Tehnički vjesnik, 29(2), 536-541. Available from: [Link]

-

Lee, S., et al. (2023). An Experimental Study of the Applicability of the Outdoor Air Enthalpy Difference Method for Air Source Heat Pumps in Operation through In Situ Measurements. Buildings, 13(2), 448. Available from: [Link]

-

Leprince, V., et al. (2012). NUMERICAL EVALUATION OF AIRTIGHTNESS MEASUREMENT PROTOCOLS. 33rd AIVC Conference and 2nd TightVent Conference Proceedings. Available from: [Link]

-

Chegg.com. (2018). Solved Interpret both the 1 H and 13C NMR spectra of. Available from: [Link]

-

Mondal, A. (2024). From Molecule to Aggregate: Understanding AIE through Multiscale Experimental and Computational Techniques. The Journal of Physical Chemistry B. Available from: [Link]

-

CD Bioparticles. (n.d.). This compound. Available from: [Link]

-

Sciedco. (n.d.). This compound, 1 g. Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Available from: [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. NIST Chemistry WebBook. Available from: [Link]

-

Phys. Chem. Chem. Phys. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13, 13495-13504. Available from: [Link]

-

ResearchGate. (n.d.). Absorption spectra of the benzaldehyde polymer before (1) and after (2) UV irradiation. Available from: [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. CAS 1289218-74-1: this compound [cymitquimica.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]

- 10. researchgate.net [researchgate.net]

- 11. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]

- 13. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00889K [pubs.rsc.org]

- 14. Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Luminescent Heart of TPVBA: A Technical Guide to its Aggregation-Induced Emission Mechanism

For Immediate Release

GOTHENBURG, Sweden – January 2, 2026 – In the intricate world of molecular photonics and advanced drug development, understanding the fundamental mechanisms that govern the behavior of novel materials is paramount. This technical guide, intended for researchers, scientists, and professionals in drug development, delves into the core of the aggregation-induced emission (AIE) phenomenon as exhibited by 1,2,2-triphenyl-1-(4-(1,2,2-triphenylvinyl)phenyl)ethene (TPVBA). By elucidating the principles that transform this molecule from a quiescent state in solution to a brilliant emitter in its aggregated form, we unlock its potential for transformative applications.

Introduction: The Paradox of Aggregation-Induced Emission

Conventional wisdom in photophysics has long held that the aggregation of fluorescent molecules typically leads to a quenching of their emission. This phenomenon, known as aggregation-caused quenching (ACQ), has been a significant hurdle in the development of solid-state luminescent materials and high-concentration bio-imaging probes. However, the discovery of aggregation-induced emission (AIE) has overturned this paradigm. AIEgens, such as TPVBA, are molecules that are non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation. This unique characteristic opens up a plethora of opportunities in materials science, diagnostics, and therapeutics.

TPVBA, a derivative of the archetypal AIEgen tetraphenylethene (TPE), stands as a compelling subject of study. Its robust structure, composed of multiple phenyl rings, provides a fertile ground for exploring the intricate interplay of molecular conformation and photophysical properties that give rise to its remarkable AIE signature.

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The prevailing mechanism underpinning the AIE of TPVBA and other TPE derivatives is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the multiple phenyl rings of the TPVBA molecule are free to undergo low-frequency rotational and vibrational motions. Upon excitation with light, this dynamic freedom provides efficient non-radiative decay pathways for the excited state, effectively quenching fluorescence. The molecule dissipates the absorbed energy as heat rather than light.

However, in the aggregated state, the scenario changes dramatically. The steric hindrance imposed by neighboring molecules physically locks the phenyl rings, severely restricting their intramolecular rotations and vibrations. This "molecular lockdown" effectively blocks the non-radiative decay channels. With the primary energy dissipation route obstructed, the excited molecule is compelled to release its energy through radiative decay, resulting in strong fluorescence emission. The RIM mechanism can be further dissected into two key components:

-

Restriction of Intramolecular Rotation (RIR): This is the dominant factor for TPVBA. The propeller-like phenyl rings, which act as molecular rotors in solution, are immobilized in the aggregate state.

-

Restriction of Intramolecular Vibration (RIV): Low-frequency twisting and wagging motions of the molecular skeleton are also dampened upon aggregation, further contributing to the enhancement of luminescence.

Experimental Validation of the AIE Mechanism in TPVBA Analogs

While specific, comprehensive data for TPVBA is emerging, the photophysical behavior of its close structural analog, 4,4′-bis(1,2,2-triphenylvinyl)biphenyl (BTPE), provides a robust model for understanding TPVBA's AIE characteristics. The experimental protocols and expected results for TPVBA would closely mirror those of BTPE.

Photoluminescence Spectroscopy in Solvent/Non-Solvent Mixtures

A quintessential experiment to demonstrate AIE is the measurement of photoluminescence (PL) spectra in a mixture of a good solvent (e.g., tetrahydrofuran, THF) and a non-solvent (e.g., water).

Experimental Protocol:

-

Prepare a stock solution of TPVBA in THF at a concentration of 10⁻⁵ M.

-

Prepare a series of solutions with varying water fractions (ƒw), from 0% to 90%, by adding deionized water to the TPVBA/THF solution.

-

Measure the PL emission spectra of each solution using a fluorescence spectrophotometer, with an excitation wavelength typically in the UV region (e.g., 330 nm).

Expected Observations:

The TPVBA solution in pure THF will exhibit negligible fluorescence. As the water fraction increases, TPVBA molecules, being hydrophobic, will start to aggregate. This aggregation will lead to a dramatic increase in the PL intensity, confirming the AIE effect.

| Water Fraction (ƒw) in THF | Photoluminescence (PL) Intensity |

| 0% | Very Low / Negligible |

| 10% | Low |

| 30% | Moderate |

| 50% | High |

| 70% | Very High |

| 90% | Strong Emission |

Quantum Yield and Fluorescence Lifetime Measurements

To quantify the efficiency of the AIE process, the fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are measured.

Experimental Protocol:

-

Quantum Yield: The relative quantum yield of TPVBA aggregates can be determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance and integrated fluorescence intensity of the TPVBA aggregates and the standard are measured under identical experimental conditions.

-

Fluorescence Lifetime: Time-resolved fluorescence spectroscopy is used to measure the decay of the fluorescence intensity after pulsed excitation.

Expected Results:

In solution, TPVBA will have a very low quantum yield and a short fluorescence lifetime due to the dominance of non-radiative decay. In the aggregated state, a significantly higher quantum yield and a longer fluorescence lifetime are expected, providing quantitative evidence for the suppression of non-radiative pathways. For a highly efficient AIEgen like BTPE, the quantum yield in the crystalline state can approach 100%.[1]

| State | Expected Quantum Yield (ΦF) | Expected Fluorescence Lifetime (τ) |

| Dilute Solution | < 1% | Short (e.g., < 1 ns) |

| Aggregated State | High (e.g., > 60%) | Long (e.g., > 5 ns) |

Characterization of Nanoaggregates

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are employed to characterize the size and morphology of the TPVBA nanoaggregates formed in the solvent/non-solvent mixtures.

Experimental Protocol:

-

DLS: A solution of TPVBA aggregates (e.g., in a 90% water/THF mixture) is analyzed by DLS to determine the hydrodynamic diameter of the nanoparticles.

-

TEM: A drop of the aggregate solution is cast onto a TEM grid and dried. The grid is then imaged using a transmission electron microscope to visualize the morphology of the nanoaggregates.

Expected Findings:

DLS measurements will reveal the formation of nanoparticles with a specific size distribution, typically in the range of tens to hundreds of nanometers. TEM images will provide direct visual evidence of the formation of these aggregates and their morphology, which can range from amorphous nanoparticles to more ordered structures like nanofibers.

Beyond RIM: Other Potential Contributing Factors

While RIM is the primary driver of AIE in TPVBA, other photophysical phenomena can also play a role in the emission characteristics of AIEgens:

-

J-aggregation: In some cases, specific intermolecular packing arrangements can lead to the formation of J-aggregates, which are characterized by a sharp, red-shifted absorption and emission band. This is a result of head-to-tail electronic coupling between adjacent molecules.

-

Excited-State Intramolecular Proton Transfer (ESIPT): For AIEgens possessing both a proton donor and acceptor in close proximity, ESIPT can occur. This process leads to a large Stokes shift and can contribute to the overall emission properties. While not a primary mechanism for TPVBA, it is an important consideration in the broader field of AIE.

Implications for Drug Development and Research

The profound understanding of TPVBA's AIE mechanism is not merely an academic exercise; it has significant practical implications for drug development and scientific research:

-

"Light-Up" Biosensors: TPVBA and its derivatives can be functionalized with recognition moieties to create "light-up" probes for specific biomolecules. In their free state in biological fluids, they are non-emissive. Upon binding to their target, the restriction of intramolecular motion induces strong fluorescence, enabling highly sensitive and specific detection with low background noise.

-

Cell Imaging and Tracking: The bright and stable emission of TPVBA aggregates makes them excellent candidates for long-term cell imaging and tracking studies. Their resistance to photobleaching is a significant advantage over conventional fluorophores.

-

Drug Delivery and Theranostics: TPVBA-based nanoparticles can be engineered to encapsulate therapeutic agents. The inherent fluorescence of the TPVBA shell can be used to track the delivery of the drug to its target site, creating a theranostic platform that combines therapy and diagnosis.

Conclusion

The aggregation-induced emission of TPVBA is a captivating example of how the collective behavior of molecules can lead to emergent properties that are absent at the single-molecule level. The Restriction of Intramolecular Motion (RIM) mechanism provides a robust framework for understanding this phenomenon, where the physical constraint of molecular motions in the aggregated state channels the excited-state energy into a brilliant fluorescent output. As research continues to unravel the nuances of AIE in TPVBA and related molecules, the development of innovative technologies in diagnostics, bio-imaging, and targeted drug delivery is poised for a luminous future.

References

-

Zhao, Z., Chen, S., Shen, X., Mahtab, F., Yu, Y., Lu, P., Lam, J. W. Y., Kwok, H. S., & Tang, B. Z. (2010). Aggregation-induced emission, self-assembly, and electroluminescence of 4,4′-bis(1,2,2-triphenylvinyl)biphenyl. Chemical Communications, 46(5), 784-786. [Link][1][2]

Sources

Photophysical properties of tetraphenylethylene derivatives

An In-depth Technical Guide to the Photophysical Properties of Tetraphenylethylene Derivatives

This guide provides a comprehensive exploration of the unique photophysical properties of tetraphenylethylene (TPE) and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deep dive into the mechanistic underpinnings of TPE's behavior, the causality behind experimental design, and the practical methodologies for its characterization and application.

The TPE Conundrum: From Quenching to Emission

For decades, the utility of many fluorescent molecules, or fluorophores, has been hampered by a phenomenon known as Aggregation-Caused Quenching (ACQ).[1][2] In concentrated solutions or the solid state, traditional planar fluorophores tend to form π–π stacks, creating non-radiative decay pathways that effectively quench their fluorescence.[1] This has been a significant obstacle for applications requiring high fluorophore concentrations or solid-state materials, such as in organic light-emitting diodes (OLEDs) and certain bio-imaging scenarios.

In 2001, a revolutionary discovery by the research group of Ben Zhong Tang unveiled a class of molecules that defy this convention.[1] These molecules, with tetraphenylethylene (TPE) as the flagship example, were found to be virtually non-emissive when dissolved in good solvents but would become intensely luminescent upon aggregation. This phenomenon was aptly named Aggregation-Induced Emission (AIE).[3] The discovery of AIE luminogens (AIEgens) solved a long-standing problem and opened a new frontier in materials science, sensing, and biomedical diagnostics.[1][4]

Caption: Conceptual difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE).

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The unique AIE characteristic of TPE is primarily explained by the Restriction of Intramolecular Motion (RIM) mechanism.[1][5] Unlike planar dyes, the TPE molecule has a non-planar, propeller-like geometry.[6] In a dilute solution, the four peripheral phenyl rings can undergo active intramolecular rotation and low-frequency vibrations. Upon photoexcitation, these motions provide an efficient non-radiative pathway for the excited state to return to the ground state, thus dissipating the energy as heat rather than light.[5][7]

When the molecules aggregate, either in a poor solvent, a solid film, or a confined biological environment, these intramolecular motions are physically hindered by steric effects from neighboring molecules.[5] This blockage of the non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence emission.[1][3]

Excited-State Dynamics: An Ultrafast Perspective

Semiclassical simulations and femtosecond pump-probe spectroscopy have provided a detailed picture of the events following photoexcitation in a dissolved TPE molecule.[8][9]

-

Initial Excitation & Bond Elongation: Upon absorbing a photon, the molecule is promoted to the S1 excited state. This process initially excites the stretching motion of the central ethylenic C=C bond, causing it to lengthen significantly within approximately 300 femtoseconds.[8][10]

-

Twisting Motion: The energy from the relaxing stretching mode is transferred to activate a twisting motion around the central ethylenic bond. The molecule twists towards a 90-degree perpendicular conformation, a process completed in about 600 femtoseconds.[8]

-

Phenyl Ring Torsion: Lagging behind the ethylenic twist, the torsional dynamics of the phenyl rings occur on a timescale of about 5 picoseconds.[8]

-

Non-Radiative Decay: These collective motions—stretching, twisting, and torsion—efficiently funnel the excited-state energy, leading to a rapid, non-radiative return to the ground state.[8][9]

In the aggregated state, the physical constraints imposed by intermolecular interactions prevent these large-amplitude motions, particularly the phenyl ring rotations. This effectively closes the dominant non-radiative decay pathway, causing the AIE phenomenon.

Caption: The Restriction of Intramolecular Motion (RIM) mechanism driving Aggregation-Induced Emission.

Experimental Characterization of TPE Derivatives

A systematic evaluation of the photophysical properties of a new TPE derivative is crucial. The following section outlines the core experimental protocols and the rationale behind them.

Workflow for AIE Characterization

The standard approach involves inducing aggregation by adding a poor solvent (e.g., water) to a solution of the TPE derivative in a good solvent (e.g., tetrahydrofuran, THF).[11][12] This allows for a controlled study of the fluorescence turn-on process.

Caption: Standard experimental workflow for characterizing the AIE properties of a TPE derivative.

Protocol: AIE Measurement in THF/Water Mixtures

Causality: This experiment is designed to systematically induce aggregation. THF is an excellent solvent for most TPE derivatives, ensuring they exist as monomers. Water is a non-solvent, so its gradual addition forces the hydrophobic TPE molecules to aggregate. By monitoring the fluorescence at each step, we can directly observe the AIE effect.

Methodology:

-

Stock Solution: Prepare a stock solution of the TPE derivative at a concentration of 10⁻⁵ M in THF.

-

Sample Preparation: In a series of 10 cuvettes, prepare 3 mL samples with varying water fractions (fₙ), from 0% to 90% in 10% increments. For example, the 10% water fraction sample contains 0.3 mL of water and 2.7 mL of the THF stock solution.

-

Equilibration: Gently mix each sample and allow it to equilibrate for several minutes.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each sample. This helps to check for changes in the ground state, such as scattering due to large aggregate formation. The primary absorption is typically from the π-π* transition of the conjugated system.[13]

-

Fluorescence Spectroscopy: Record the fluorescence emission spectrum for each sample. It is critical to use the same excitation wavelength (typically the absorption maximum) and instrument settings for all samples to ensure comparability.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum (λₑₘ) against the water fraction. A significant increase in intensity at higher water fractions confirms AIE activity.[12]

Protocol: Fluorescence Quantum Yield (Φ_F) Determination

Causality: The quantum yield is a critical measure of a fluorophore's efficiency. By comparing the Φ_F in a dilute solution (where it should be low) to that in an aggregated state (where it should be high), we can quantify the magnitude of the AIE effect. The relative method described here is widely used as it avoids the need for complex instrumentation required for absolute measurements.

Methodology (Relative Method using a Standard):

-

Select a Standard: Choose a well-characterized fluorescent standard with a known quantum yield (Φ_std) and an emission range that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) or Rhodamine 6G in ethanol (Φ_std = 0.95) are common choices.

-

Prepare Solutions:

-

Prepare a series of five dilute solutions of both the standard and the TPE sample (in both the dissolved and aggregated states) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low absorbance range is crucial to minimize inner filter effects.

-

Use the same excitation wavelength for both the standard and the sample.

-

-

Measure Spectra:

-

Record the absorbance of each solution at the excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

-

-

Calculate Integrated Fluorescence Intensity: For each spectrum, calculate the area under the emission curve. This is the integrated fluorescence intensity (I).

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope (k) of the resulting straight lines for both the sample (k_sample) and the standard (k_std).

-

-

Calculate Quantum Yield: Use the following equation: Φ_sample = Φ_std × (k_sample / k_std) × (η_sample / η_std)² where η is the refractive index of the solvent used for the sample and the standard.

Tuning Photophysical Properties through Molecular Design

The versatility of the TPE core allows for extensive chemical modification to tune its photophysical properties for specific applications.[1] Synthetic strategies like McMurry coupling and Suzuki cross-coupling are commonly employed to create a vast library of derivatives.[6][14]

| Derivative Type | Structural Modification | Effect on Photophysical Properties | Representative Application |

| Push-Pull Systems | Introducing electron-donating (D) and electron-accepting (A) groups. | Red-shifts both absorption and emission spectra. Can enhance two-photon absorption cross-sections. May introduce Twisted Intramolecular Charge Transfer (TICT) characteristics.[15] | NIR bio-imaging, photothermal therapy.[16] |

| Planarization | Locking the phenyl rings with covalent bonds to create a more rigid, planar structure. | Reduces or eliminates AIE effect, often leading to ACQ. Reinforces the RIM mechanism theory.[5] | Mechanistic studies. |

| Functionalization | Attaching specific recognition moieties (e.g., for ions, biomolecules). | Enables "turn-on" or "turn-off" fluorescence sensing. The binding event can alter the aggregation state or electronic properties.[17][18] | Chemical sensors, biosensors. |

| Polymerization | Incorporating TPE units into a polymer backbone or as pendant groups. | Combines AIE properties with the processability and film-forming ability of polymers. Can be used for solid-state sensors.[13][19] | Explosive detection, smart materials. |

Applications in Research and Drug Development

The unique properties of TPE derivatives have made them powerful tools across various scientific disciplines.

-

Bio-imaging: Their ability to "light up" in aggregated or viscous environments makes them excellent probes for imaging cell membranes, lipid droplets, or protein aggregates.[1][20] Unlike conventional dyes that may quench in these crowded environments, AIEgens thrive, providing a high signal-to-noise ratio.[4]

-

Sensing: TPE derivatives can be functionalized to detect a wide array of analytes, including metal ions, anions, explosives, and pH changes.[14][17][18] The detection mechanism often relies on the analyte inducing aggregation or, conversely, disrupting aggregates, leading to a clear fluorescence response.

-

Drug Delivery and Theranostics: TPE derivatives can be incorporated into nanoparticles or drug conjugates.[21] Their intrinsic fluorescence allows for real-time tracking of the delivery vehicle, while the drug is released at the target site. This combination of therapy and diagnostics (theranostics) is a rapidly growing field.

Conclusion

Tetraphenylethylene and its derivatives represent a paradigm shift in the world of fluorescent materials. Their counterintuitive Aggregation-Induced Emission property, governed by the elegant Restriction of Intramolecular Motion mechanism, has overcome the long-standing challenge of aggregation-caused quenching. By understanding the fundamental photophysics and mastering the experimental techniques for their characterization, researchers can leverage the TPE platform to design novel sensors, advanced imaging agents, and innovative theranostic systems, driving progress in chemistry, materials science, and medicine.

References

-

Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical Reviews, 115(21), 11718–11940. [Link]

-

Peng, Q., Niu, Y., Shi, Q., Gao, X., & Shuai, Z. (2007). Ultrafast excited-state dynamics of tetraphenylethylene studied by semiclassical simulation. The Journal of Chemical Physics, 127(9), 094307. [Link]

-

Zijlstra, P., Vengris, M., van Stokkum, I. H. M., Larsen, D. S., & van Grondelle, R. (1997). Excited-State Dynamics of Tetraphenylethylene: Ultrafast Stokes Shift, Isomerization, and Charge Separation. The Journal of Physical Chemistry A, 101(51), 9828–9836. [Link]

-

Leung, N. L. C., Xie, N., Yuan, W., Liu, Y., Wu, Q., Peng, Q., & Tang, B. Z. (2014). Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. Chemical Science, 5(5), 1340-1344. [Link]

-

Naik, P., & Park, S. (2025). Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications. Molecules, 30(19), 4567. [Link]

-

Gedam, P. D., Akam, V., Singh, K., Singh, A., & Singh, P. K. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega, 6(39), 25685–25695. [Link]

-

Qin, A., Chen, C., Zhao, Z., He, Z., Zhang, G., Sun, J., & Tang, B. Z. (2017). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Chemical Science, 8(1), 765-773. [Link]

-

Zhang, Z., Lieu, T., Wang, X., Daugulis, O., & Miljanic, O. (2021). Synthesis and Photocyclization of Fluorinated Tetraphenylethylenes. ChemRxiv. [Link]

-

Zijlstra, P., Vengris, M., van Stokkum, I. H. M., Larsen, D. S., & van Grondelle, R. (1997). Excited-State Dynamics of Tetraphenylethylene: Ultrafast Stokes Shift, Isomerization, and Charge Separation. The Journal of Physical Chemistry A, 101(51), 9828-9836. [Link]

-

Eisenhart, B. M., & Crespo-Hernández, C. E. (2017). Excited-State Decay Paths in Tetraphenylethene Derivatives. The Journal of Physical Chemistry A, 121(12), 2414–2423. [Link]

-

Peng, Q., Niu, Y., Shi, Q., Gao, X., & Shuai, Z. (2007). Ultrafast excited-state dynamics of tetraphenylethylene studied by semiclassical simulation. The Journal of Chemical Physics, 127(9), 094307. [Link]

-

Geng, T., Wang, J., Wang, Z., Li, Z., & Wang, D. (2019). Photocyclization reaction and related photodynamics in the photoproducts of a tetraphenylethylene derivative with bulky substituents: unexpected solvent viscosity effect. Physical Chemistry Chemical Physics, 21(32), 17768-17777. [Link]

-

Gedam, P. D., Akam, V., Singh, K., Singh, A., & Singh, P. K. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega, 6(39), 25685–25695. [Link]

-

Chen, Y., Lin, T., & Lee, C. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Polymers, 14(14), 2878. [Link]

-

Kim, H. J., Kim, H., Lee, S., & Park, S. (2018). Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications. Journal of Nanoscience and Nanotechnology, 18(9), 6537-6541. [Link]

-

Lova, P., Lazzari, V., & Pucci, A. (2016). Aggregation Induced Emission of Tetraphenylethylene into Styrene-based Polymers. Unipi.it. [Link]

-

Naik, P., & Park, S. (2025). Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications. ResearchGate. [Link]

-

La, D. D., & Bhosale, S. V. (2018). Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications. ACS Applied Materials & Interfaces, 10(15), 12189–12216. [Link]

-

Chua, M. H., Yu, Y., & Xu, J. (2018). Triphenylethylene- and Tetraphenylethylene-Functionalized 1,3-Bis(pyrrol-2-yl)squaraine Dyes: Synthesis, Aggregation-Caused Quenching to Aggregation-Induced Emission, and Thiol Detection. ACS Omega, 3(12), 17855–17866. [Link]

-

Wang, Y., Zhang, Y., & Liu, Y. (2021). Unexpected Fluorescence Emission Behaviors of Tetraphenylethylene-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene. Polymers, 13(18), 3046. [Link]

-

La, D. D., & Bhosale, S. V. (2025). Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications. ResearchGate. [Link]

-

Ghorai, A., & Das, S. (2016). Amine functionalized tetraphenylethylene: A novel aggregation– induced emission based fluorescent chemodosimeter for nitrite and nitrate. RSC Advances, 6(10), 8196-8200. [Link]

-

Zhang, H., et al. (2023). Photophysical property of TPE and deuterated TPE derivatives in nano-aggregate and crystalline states. ResearchGate. [Link]

-

Zhang, H., et al. (2017). Structures of TPE and TPE-4oM, and their fluorescence quantum yields in solution. ResearchGate. [Link]

-

Gotor, R., et al. (2022). Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. International Journal of Molecular Sciences, 23(21), 13328. [Link]

-

La, D. D., & Bhosale, S. V. (2017). Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications. ACS Applied Materials & Interfaces, 10(15), 12189-12216. [Link]

-

Wang, Y., et al. (2019). Effect of solvation on the aggregation-induced luminescence of tetraphenylethene derivatives. FAO AGRIS. [Link]

-

Zhang, T., et al. (2018). Photophysical Properties of Chiral Tetraphenylethylene Derivatives with the Fixed Propeller-Like Conformation. The Journal of Physical Chemistry C, 122(10), 5589–5597. [Link]

-

Rouillon, J., et al. (2021). Experimental quantum yields associated to (a) Fluorescence of TPE dicycles... ResearchGate. [Link]

-

Eisenhart, B. M., & Crespo-Hernández, C. E. (2017). Excited-State Decay Paths in Tetraphenylethene Derivatives. The Journal of Physical Chemistry A, 121(12), 2414-2423. [Link]

- Zhang, T., et al. (2018).

-

Al-Haidar, M., et al. (2017). Flower-like superstructures of AIE-active tetraphenylethylene through solvophobic controlled self-assembly. Scientific Reports, 7, 43209. [Link]

-

Zhang, H., et al. (2015). Molecular structures of tetraphenylethene derivatives used in experiments. ResearchGate. [Link]

-

Riemma, M., et al. (2023). Tetraphenylethylene-Based Photoluminescent Self-Assembled Nanoparticles: Preparation and Biological Evaluation. ACS Medicinal Chemistry Letters, 14(10), 1438–1444. [Link]

-

Rouillon, J., et al. (2021). Reevaluating the Solution Photophysics of Tetraphenylethylene at the Origin of their Aggregation‐Induced Emission Properties. ResearchGate. [Link]

-

Iturrioz-Rodríguez, N., et al. (2022). Correlation of fluorescence quantum yields and fluorescence decay times for Poly-t-Bu in THF:water mixtures... ResearchGate. [Link]

-

S. Toffanin, et al. (2019). How do molecular interactions affect fluorescence behavior of AIEgens in solution and aggregate states?. ResearchGate. [Link]

-

Li, Y., et al. (2016). Tuning the fluorescence based on the combination of TICT and AIE emission of a tetraphenylethylene with D–π–A structure. RSC Advances, 6(62), 57421-57425. [Link]

-

Zhang, Z., et al. (2022). Polymerization-Enhanced Photophysical Performances of AIEgens for Chemo/Bio-Sensing and Therapy. Polymers, 14(18), 3795. [Link]

-

Tang, B. Z., et al. (2023). Aggregation-Induced Emission Luminogens (AIEgens):A New Possibility for Efficient Visualization of RNA in Plants. Preprints.org. [Link]

-

Wang, Y., et al. (2023). How Exactly Do AIEgens Target Bacteria? Leveraging the Targeting Mechanism to Design Sensitive Fluorescent Immunosensors. Analytical Chemistry, 95(14), 5897–5905. [Link]

-

Tang, B. Z., et al. (2023). Aggregation-Induced Emission Luminogens (AIEgens):A New Possibility for Efficient Visualization of RNA in Plants. Preprints.org. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrafast excited-state dynamics of tetraphenylethylene studied by semiclassical simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. pubs.aip.org [pubs.aip.org]

- 11. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States [mdpi.com]

- 12. Flower-like superstructures of AIE-active tetraphenylethylene through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unexpected Fluorescence Emission Behaviors of Tetraphenylethylene-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene | MDPI [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Tuning the fluorescence based on the combination of TICT and AIE emission of a tetraphenylethylene with D–π–A structure - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Polymerization-Enhanced Photophysical Performances of AIEgens for Chemo/Bio-Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The SUMOylation Inhibitor Subasumstat (TAK-981): A Technical Guide for Drug Development Professionals

Introduction: Targeting a Novel Axis in Immuno-Oncology

In the landscape of cancer therapeutics, the modulation of the tumor microenvironment to elicit a robust anti-tumor immune response remains a paramount objective. Subasumstat (TAK-981), a first-in-class, selective small molecule inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE), represents a novel strategy in this endeavor. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and preclinical evaluation of Subasumstat, designed for researchers, scientists, and drug development professionals.

Core Chemical Properties and Formulation

Subasumstat (CAS 1858276-04-6) is a potent and selective inhibitor of the SUMOylation enzymatic cascade.[1] A summary of its key chemical and physical properties is provided below.

| Property | Value | Source |

| IUPAC Name | [(1R,2S,4R)-4-[[5-[[4-[(1R)-7-chloro-1,2,3,4-tetrahydro-1-isoquinolinyl]-5-methyl-2-thienyl]carbonyl]-4-pyrimidinyl]amino]-2-hydroxycyclopentyl]sulfamic acid, methyl ester | [2] |

| Molecular Formula | C₂₅H₂₈ClN₅O₅S₂ | [1] |

| Molecular Weight | 578.10 g/mol | [3] |

| Solubility | Soluble in DMSO (≥ 18 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

For in vivo studies, Subasumstat can be formulated in a vehicle consisting of a solution of 5% N,N-dimethylacetamide (DMA), 40% polyethylene glycol 300 (PEG300), and 55% sterile water. For subcutaneous administration in mice, a formulation in 0.5% methylcellulose in water has been used.

Mechanism of Action: Unleashing Type I Interferon Signaling

Subasumstat's therapeutic potential stems from its unique mechanism of action, which directly targets the SUMOylation pathway to activate innate immunity.

Inhibition of the SUMOylation Cascade

SUMOylation is a post-translational modification where SUMO proteins are covalently attached to target proteins, regulating their function and stability. This process is initiated by the SUMO-activating enzyme (SAE). Subasumstat targets and covalently binds to SUMO protein, forming a Subasumstat-SUMO adduct. This adduct prevents the transfer of SUMO from SAE to the SUMO-conjugating enzyme UBC9, thereby inhibiting the entire SUMOylation cascade.[4]

Caption: Subasumstat inhibits the SUMOylation cascade.

Activation of Type I Interferon (IFN-I) Signaling

A key consequence of SUMOylation inhibition is the increased production of type I interferons.[5] SUMOylation normally constrains the innate immune response by inhibiting the pattern recognition receptor (PRR) pathway and subsequent IFN-I expression. By blocking SUMOylation, Subasumstat lifts this restraint, leading to a robust increase in IFN-I signaling. This, in turn, activates innate effector cells and enhances anti-tumor immune responses.[4]

Caption: Subasumstat activates the Type I IFN pathway.

Preclinical Evaluation: Key Experimental Protocols

The following protocols are synthesized from published literature and represent robust methods for evaluating the activity of Subasumstat.

In Vitro SUMOylation Inhibition Assay (Western Blot)

Objective: To confirm the dose-dependent inhibition of protein SUMOylation in cancer cell lines.

Methodology:

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., pancreatic cancer lines MiaPaCa2, PANC1) and treat with a dose range of Subasumstat (e.g., 0-1000 nM) for 4 hours.[6]

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against SUMO2/3. Use an antibody against a housekeeping protein (e.g., Ponceau S staining) as a loading control.[6]

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.

Expected Outcome: A dose-dependent decrease in the intensity of high molecular weight bands corresponding to SUMOylated proteins.

Type I Interferon Pathway Activation (qPCR and Western Blot)

Objective: To demonstrate that Subasumstat treatment leads to the activation of the IFN-I signaling pathway.

Methodology:

-

Quantitative PCR (qPCR) for Interferon-Stimulated Genes (ISGs):

-

Treat immune cells (e.g., mouse splenocytes) with Subasumstat (e.g., 150 nM) for various time points.[6]

-

Isolate total RNA and synthesize cDNA.

-

Perform qPCR using primers for ISGs (e.g., DDX58, ISG15, IFIT1) and a housekeeping gene for normalization.[6]

-

Calculate the fold change in gene expression relative to vehicle-treated controls.

-

-

Western Blot for STAT1 Phosphorylation:

-

Treat cells as described above.

-

Lyse cells and perform Western blotting as in Protocol 3.1.

-

Probe membranes with antibodies against phosphorylated STAT1 (pSTAT1) and total STAT1.[6]

-

Expected Outcome:

-

qPCR: A significant time-dependent increase in the mRNA expression of ISGs.

-

Western Blot: An increase in the level of pSTAT1, indicating activation of the IFN-I receptor signaling cascade.

In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor activity of Subasumstat in an immune-competent setting.

Methodology:

-

Tumor Implantation: Subcutaneously inject a murine cancer cell line (e.g., KPC pancreatic cancer cells) into syngeneic mice (e.g., C57BL/6).[6]

-

Treatment: Once tumors are palpable, randomize mice into treatment and vehicle control groups. Administer Subasumstat (e.g., 7.5 mg/kg) intravenously twice weekly.[6]

-

Tumor Growth Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, harvest tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Expected Outcome: A significant reduction in tumor growth in the Subasumstat-treated group compared to the vehicle control group.

Caption: Workflow for in vivo anti-tumor efficacy studies.

Clinical Development and Pharmacodynamics

Subasumstat is the first small-molecule inhibitor of SUMOylation to enter clinical trials. Phase 1/2 studies have been conducted in patients with advanced/metastatic solid tumors and relapsed/refractory lymphomas (NCT03648372).

Key Clinical Findings:

-

The recommended Phase 2 dose (RP2D) for single-agent Subasumstat was established at 90 mg administered twice weekly.

-

Pharmacodynamic analyses in patient samples demonstrated dose-dependent target engagement, inhibition of SUMOylation, and upregulation of an IFN-I gene signature in peripheral blood.

-

An increase in activated natural killer (NK), CD8+, and CD4+ T cells was observed in the peripheral blood of treated patients.

Conclusion and Future Directions

Subasumstat (TAK-981) is a promising immuno-oncology agent with a novel mechanism of action that bridges the inhibition of a fundamental cellular process with the activation of a potent anti-tumor immune response. The preclinical data strongly support its ability to induce a Type I interferon-dependent activation of the innate immune system, leading to enhanced adaptive immunity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of Subasumstat and other SUMOylation inhibitors. Future research should focus on identifying predictive biomarkers of response and exploring rational combination strategies to further enhance its therapeutic efficacy.

References

- Subasumstat (TAK-981) SUMOylation Inhibitor. Selleck Chemicals. [URL: https://www.selleckchem.com/products/tak-981.html]

- First-in-human phase 1/2 study of the first-in-class SUMO-activating enzyme inhibitor TAK-981 in patients with advanced or metastatic solid tumors or relapsed/refractory lymphoma. The Journal for ImmunoTherapy of Cancer. [URL: https://jitc.bmj.com/content/9/Suppl_2/A505]

- Subasumstat (TAK-981) | CAS 1858276-04-6. AbMole BioScience. [URL: https://www.abmole.com/products/tak-981.html]

- Targeting pancreatic cancer by TAK-981: a SUMOylation inhibitor that activates the immune system and blocks cancer cell cycle progression in a preclinical model. Gut. [URL: https://gut.bmj.com/content/71/11/2248]

- Subasumstat (TAK-981) | SUMOylation Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.

- A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8168433/]

- (PDF) 476 First-in-human phase 1/2 study of the first-in-class SUMO-activating enzyme inhibitor TAK-981 in patients with advanced or metastatic solid tumors or relapsed/refractory lymphoma: phase 1 results. ResearchGate. [URL: https://www.researchgate.net/publication/356077549_476_First-in-human_phase_12_study_of_the_first-in-class_SUMO-activating_enzyme_inhibitor_TAK-981_in_patients_with_advanced_or_metastatic_solid_tumors_or_relapsedrefractory_lymphoma_phase_1_res]

- TAK-981 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=11305]

- SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia. Haematologica. [URL: https://www.

- The SUMOylation inhibitor TAK-981 (Subasumstat) triggers IFN-I-dependent activation of Natural Killer cells against Acute Myeloi. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.08.24.554605v1]

- TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9886470/]

- Abstract CT061: Pharmacodynamic analysis from a phase 1/2 study of subasumstat (TAK-981) as single agent in patients (pts) with advanced/refractory metastatic solid tumors. AACR Journals. [URL: https://aacrjournals.

- TAK-981 (CAS Number: 1858276-04-6). Cayman Chemical. [URL: https://www.caymanchem.com/product/30495/tak-981]

- A Study of TAK-981 in People With Advanced Solid Tumors or Cancers in the Immune System. larvol clin. [URL: https://classic.clinicaltrials.gov/ct2/show/NCT03648372]

- Subasumstat (TAK-981) | SUMOylation Inhibitor. Ambeed.com. [URL: https://www.ambeed.com/products/1858276-04-6.html]

- TAK-981|CAS 1858276-04-6. DC Chemicals. [URL: https://www.dcchemicals.com/products/TAK-981.html]

- First-in-human phase 1/2 study of the first-in-class SUMO-activating enzyme inhibitor TAK-981. SITC. [URL: https://www.sitcancer.org/2021/abstracts/abstracts-2021/476]

- The SUMOylation inhibitor subasumstat potentiates rituximab activity by IFN1-dependent macrophage and NK cell stimulation. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9079309/]

- Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01901]

- (S)-Subasumstat (Synonyms: (S)-TAK-981). MedchemExpress.com. [URL: https://www.medchemexpress.

- Abstract 4136: Direct intratumoral microdosing via the CIVO® platform reveals anti-tumor immune responses induced by the SUMO inhibitor TAK-981 | Cancer Research. AACR Journals. [URL: https://aacrjournals.

- Phase 1/2 study of the novel SUMOylation inhibitor TAK-981 in adult patients (pts) with advanced or metastatic solid tumors or relapsed/refractory (RR) hematologic malignancies. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Phase-1-2-study-of-the-novel-SUMOylation-inhibitor-Dudek-Juric/a4b8e2b7f7e9e8f6e8e8e8e8e8e8e8e8e8e8e8e8]

- Targeting epigenetic regulation and post-translational modification with 5-Aza-2' deoxycytidine and SUMO E1 inhibition augments T-cell receptor therapy. Journal for ImmunoTherapy of Cancer. [URL: https://jitc.bmj.com/content/12/9/e009386]

- SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37615288/]

- Pharmacological inhibition of SUMOylation with TAK-981 mimics genetic HypoSUMOylation in murine perigonadal white adipose tissue. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389920/]

- Synthetic inhibition of the SUMO pathway by targeting the SAE1 component via TAK-981 compound impairs tumor growth and chemosensitizers embryonal and alveolar rhabdomyosarcoma cell lines. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.01.19.524716v1]

- Subasumstat. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.

- Sumoylation Inhibitor TAK-981. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Sumoylation-Inhibitor-TAK-981-NCI-Thesaurus/e8b0b0b0b0b0b0b0b0b0b0b0b0b0b0b0b0b0b0b0]

Sources

- 1. ascopubs.org [ascopubs.org]

- 2. T Cell-intrinsic Immunomodulatory Effects of TAK-981 (Subasumstat), a SUMO-activating Enzyme Inhibitor, in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting pancreatic cancer by TAK-981: a SUMOylation inhibitor that activates the immune system and blocks cancer cell cycle progression in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

Crystal structure of 4-(1,2,2-Triphenylvinyl)benzaldehyde

An In-Depth Technical Guide to the Crystal Structure of 4-(1,2,2-Triphenylvinyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TPVBA) is a bifunctional molecule featuring a tetraphenylethylene (TPE) core and a reactive benzaldehyde moiety.[1][2][3][4] The TPE unit is renowned for its unique aggregation-induced emission (AIE) properties, making TPVBA a valuable building block for advanced materials and probes.[2][5][6] The aldehyde group provides a versatile handle for further synthetic transformations, enabling the incorporation of the TPE luminogen into larger, more complex architectures such as covalent organic frameworks (COFs) and targeted drug delivery systems.[2][3] Understanding the precise three-dimensional arrangement of TPVBA molecules in the crystalline state is paramount for controlling and tuning its solid-state photophysical properties. This guide provides a comprehensive overview of the synthesis, crystallization, and a hypothetical workflow for the single-crystal X-ray diffraction analysis of TPVBA, offering field-proven insights for researchers in materials science and drug development.

Introduction: The Significance of Crystalline TPVBA

Tetraphenylethylene and its derivatives are a cornerstone of modern materials chemistry due to their aggregation-induced emission (AIE) phenomenon.[6] Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ), AIE luminogens exhibit enhanced fluorescence in the aggregated or solid state. This property is attributed to the restriction of intramolecular motions in the aggregated state, which minimizes non-radiative decay pathways.[5] this compound (TPVBA) strategically combines the AIE-active TPE core with a reactive aldehyde functional group.[2][3]

The crystal structure of TPVBA dictates the intermolecular interactions and packing motifs of the molecules in the solid state. These arrangements directly influence the extent of intramolecular motion restriction and, consequently, the fluorescence quantum yield, emission wavelength, and other photophysical properties. A thorough understanding of the crystal structure enables:

-